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Abstract
DNL343 is an investigational, brain-penetrant small molecule designed to restore protein

homeostasis in neurons by activating the eukaryotic initiation factor 2B (eIF2B). Chronic

activation of the Integrated Stress Response (ISR), a key cellular pathway regulating protein

synthesis, is implicated in the pathogenesis of neurodegenerative diseases such as

Amyotrophic Lateral Sclerosis (ALS). DNL343's targeted activation of eIF2B aims to mitigate

the detrimental effects of a hyperactive ISR, including the formation of stress granules and

aggregation of pathological proteins like TDP-43. This technical guide provides an in-depth

overview of DNL343's mechanism of action, a summary of key preclinical and clinical data,

detailed experimental methodologies, and visualizations of the relevant biological pathways

and experimental workflows.

Introduction: The Integrated Stress Response and
Neurodegeneration
The Integrated Stress Response (ISR) is a conserved signaling pathway that eukaryotic cells

activate in response to a variety of stressors, including viral infection, amino acid deprivation,

and protein misfolding.[1][2][3] A central event in the ISR is the phosphorylation of the alpha

subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation converts eIF2

from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor (GEF),
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eIF2B.[4] This inhibition leads to a global reduction in protein synthesis, conserving resources

to manage cellular stress. However, this also paradoxically allows for the preferential

translation of certain stress-response proteins, such as Activating Transcription Factor 4

(ATF4).[5]

While acute activation of the ISR is a protective, homeostatic mechanism, chronic ISR

activation can be detrimental and is increasingly implicated in neurodegenerative diseases.[6]

In conditions like ALS, persistent ISR activation is thought to contribute to the formation of

pathological stress granules, which can sequester essential RNA-binding proteins like TDP-43,

leading to their aggregation and subsequent neuronal dysfunction and death.[7][8][9][10]

DNL343 is a novel therapeutic candidate that directly targets and activates eIF2B, aiming to

counteract the effects of chronic ISR activation and restore normal protein synthesis in

neurons.[5][6][11]

Mechanism of Action of DNL343
DNL343 is a potent and selective activator of eIF2B.[6] It functions by stabilizing the active,

decameric conformation of the eIF2B complex, thereby enhancing its GEF activity.[11] This

allows eIF2B to more efficiently recycle eIF2-GDP to its active eIF2-GTP form, even in the

presence of phosphorylated eIF2α. By boosting eIF2B activity, DNL343 helps to overcome the

translational repression imposed by the ISR.[5] This restoration of protein synthesis is

hypothesized to prevent the formation of stress granules, reduce the aggregation of TDP-43,

and ultimately improve neuronal survival.[1][7]

Signaling Pathway
The following diagram illustrates the Integrated Stress Response pathway and the mechanism

by which DNL343 modulates it.
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DNL343 activates eIF2B to counter the Integrated Stress Response.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

DNL343.

Table 1: Preclinical Efficacy Data
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Model System Endpoint Treatment Result Reference

eIF2B loss-of-

function mice

Motor Function

(Balance Beam)
DNL343

Normalized

motor function
[12]

eIF2B loss-of-

function mice
Body Weight DNL343

Normalized body

weight gain
[13]

Optic Nerve

Crush Model

Retinal Ganglion

Cell Loss
DNL343

Reduced

neuronal loss
[2]

Cellular models

of ALS

Stress Granule

Formation
DNL343

Inhibited and

reversed stress

granule

formation

[2]

Cellular models

of TDP-43

pathology

TDP-43

Aggregates
DNL343

Attenuated

pathological

TDP-43

aggregates

[11]

Table 2: Phase 1 Clinical Trial Data (NCT04268784)
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Parameter Population Dosing Value Reference

Pharmacokinetic

s

Plasma Half-life
Healthy

Volunteers

Multiple

Ascending

Doses

38–46 hours [7][14]

CSF-to-unbound

Plasma Ratio

Healthy

Volunteers

Multiple

Ascending

Doses

0.66–0.92 [7][14]

Pharmacodynam

ics (Biomarker

Reduction)

CHAC1 Gene

Expression

Healthy

Volunteers

Multiple

Ascending

Doses

66–94%

inhibition
[7][14]

ATF4 Protein

Levels

Healthy

Volunteers

Multiple

Ascending

Doses

50–73%

inhibition
[7][14]

Safety

Participants
Healthy

Volunteers

Single & Multiple

Ascending

Doses

95 [7][15][16]

Serious Adverse

Events

Healthy

Volunteers

Single & Multiple

Ascending

Doses

0 related to study

drug
[7][15][16]

Discontinuations
Healthy

Volunteers

Single & Multiple

Ascending

Doses

0 related to study

drug
[7][15][16]
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Table 3: Phase 1b Clinical Trial Data in ALS Patients
(NCT05006352)

Parameter Population Dosing Value Reference

Pharmacokinetic

s

CSF-to-unbound

Plasma Ratio
ALS Patients

28 days, once-

daily
1.02–1.23 [3][17]

Pharmacodynam

ics (Biomarker

Reduction)

ATF4 and

CHAC1
ALS Patients

28 days, once-

daily
Robust inhibition [3][17]

Safety

Participants ALS Patients
28 days, once-

daily
29 [17]

Tolerability ALS Patients
28 days, once-

daily

Generally well

tolerated
[17]

Table 4: Phase 2/3 HEALEY ALS Platform Trial (Regimen
G) - Topline Results
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Endpoint
Participants
(DNL343 vs.
Placebo)

Result Reference

Primary: Change in

ALSFRS-R and

Survival at 24 weeks

186 vs. 139 Not met [18]

Secondary: Muscle

Strength
186 vs. 139

No statistical

difference
[18]

Secondary:

Respiratory Function
186 vs. 139

No statistical

difference
[18]

Safety 186 vs. 139
Safe and well

tolerated
[18]

Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the

efficacy of DNL343.

Optic Nerve Crush (ONC) Model in Mice
The ONC model is utilized to induce acute neurodegeneration and assess the neuroprotective

effects of DNL343.[2]
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Procedure

Analysis
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Workflow for the Optic Nerve Crush (ONC) model.
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Detailed Methodology:

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g.,

ketamine/xylazine cocktail).[19][20]

Surgical Procedure: A lateral canthotomy is performed, and the conjunctiva is incised to

expose the optic nerve. The nerve is then crushed for a defined period (e.g., 3-10 seconds)

at a specific distance from the globe using fine forceps.[19][20][21] Care is taken to avoid

damaging the ophthalmic artery.

Treatment: DNL343 or vehicle is administered, typically via oral gavage, at specified doses

and time points relative to the crush injury.[2]

Tissue Collection and Processing: At the end of the study period, mice are euthanized, and

the retinas are dissected.

Immunohistochemistry and Quantification: Retinal flat-mounts are immunostained with

antibodies against RGC-specific markers (e.g., Brn3a, RBPMS). The number of surviving

RGCs is then quantified by manual or automated cell counting from microscopic images.[11]

[22][23][24][25]

eIF2B Loss-of-Function (LOF) Mouse Model
This model recapitulates a chronic state of ISR activation and is used to evaluate the long-term

therapeutic effects of DNL343.[2][4][26]
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Model and Treatment
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Workflow for the eIF2B Loss-of-Function (LOF) mouse model.

Detailed Methodology:

Animal Model: Mice with a knock-in mutation in an eIF2B subunit (e.g.,

Eif2b5R132H/R132H) that reduces eIF2B's GEF activity are used.[4]

Treatment: DNL343 is administered chronically, often mixed in the chow to allow for

continuous, non-invasive dosing over several weeks or months.[2]

Behavioral Assessment: Motor function is assessed using tests such as the balance beam or

rotarod at regular intervals. Body weight is also monitored.[5]

Biomarker Analysis: At the end of the study, brain and peripheral tissues are collected to

quantify the levels of ISR biomarkers like ATF4 and CHAC1 using techniques such as qPCR

or western blotting.[13]

Histopathological Analysis: Brain sections are analyzed for neuropathological changes,

including myelination status and glial activation (astrogliosis and microgliosis).[27]
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ISR Biomarker Quantification in Peripheral Blood
Mononuclear Cells (PBMCs)
This assay is used in clinical trials to assess the pharmacodynamic effects of DNL343 in

humans.[7]

Workflow:

Procedure

Analysis
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Study Participants

Isolate PBMCs using
Density Gradient Centrifugation

Stimulate PBMCs ex vivo
(Optional, to induce ISR)
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Quantify ATF4 Protein Levels
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Quantify CHAC1 mRNA Levels
(e.g., RT-qPCR)
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Workflow for ISR biomarker quantification in PBMCs.

Detailed Methodology:
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PBMC Isolation: PBMCs are isolated from whole blood samples using standard density

gradient centrifugation (e.g., with Ficoll-Paque).

Cell Culture and Stimulation: Isolated PBMCs may be cultured and stimulated with a stress-

inducing agent (e.g., thapsigargin) to activate the ISR ex vivo.[28]

RNA and Protein Extraction: Following stimulation (or directly after isolation), cells are lysed,

and RNA and protein are extracted using standard commercial kits.

Quantification of CHAC1 mRNA: The expression level of CHAC1 mRNA is quantified using

reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[28]

Quantification of ATF4 Protein: The level of ATF4 protein is quantified using methods such as

enzyme-linked immunosorbent assay (ELISA) or western blotting.[28]

eIF2B Guanine Nucleotide Exchange Factor (GEF)
Activity Assay
This biochemical assay directly measures the ability of DNL343 to enhance the GEF activity of

eIF2B.[18][29][30][31][32]
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Preparation

Measurement

Load eIF2 with Fluorescently
Labeled GDP (e.g., BODIPY-FL-GDP)
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Over Time in a Plate Reader

Calculate Rate of GDP Exchange

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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